4-ethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine
Description
Properties
IUPAC Name |
4-ethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6S/c1-4-13-9-14(20-16(19-13)23-3)21-5-7-22(8-6-21)15-17-10-12(2)11-18-15/h9-11H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPGWYLLRSQODH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=C(C=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is a complex organic compound belonging to the pyrimidine class of heterocyclic compounds. Its unique structure, featuring a pyrimidine ring with various substitutions, suggests potential therapeutic applications, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 324.4 g/mol. The compound's structure includes:
- Pyrimidine ring : Central to its biological activity.
- Piperazine moiety : Enhances binding affinity to biological targets.
- Methylsulfanyl group : May contribute to metabolic stability.
Preliminary studies suggest that this compound may interact with various biological macromolecules, including proteins and nucleic acids. The presence of the piperazine and methylsulfanyl groups is believed to enhance both the binding affinity and metabolic stability of the compound, potentially influencing several biological pathways.
Therapeutic Potential
Research indicates that this compound has shown promise in several therapeutic areas:
- Antimicrobial Activity : Similar compounds have demonstrated moderate to excellent antimicrobial properties. The structural characteristics allow for effective inhibition of microbial growth.
- Anticancer Activity : Some derivatives within the pyrimidine class have been studied for their ability to inhibit cell proliferation in cancer cell lines, suggesting potential applications in oncology.
- Kinase Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit key protein kinases, which are crucial in cancer and other diseases.
Case Studies and Research Findings
A review of relevant literature reveals various studies focusing on the synthesis and biological evaluation of pyrimidine derivatives:
Comparative Analysis with Related Compounds
The following table highlights structural similarities and differences between this compound and other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Difluoromethyl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine | Difluoromethyl group substitution | Enhanced metabolic stability |
| Pyrimidine-based Antiviral Agents | Targeted design for specific viral proteins | Antiviral activity against various pathogens |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. The presence of the piperazine ring is often linked to enhanced interaction with biological targets involved in tumor growth and proliferation. For example:
- Mechanism of Action : Compounds targeting specific kinases or receptors associated with cancer cell signaling pathways.
- Case Studies : Research has shown that derivatives of pyrimidine can inhibit cancer cell lines, suggesting potential for further development into anticancer agents.
Antidepressant Effects
The piperazine component is also associated with antidepressant activity. Compounds that modulate neurotransmitter systems, particularly serotonin and norepinephrine, have been explored:
- Clinical Trials : Early-phase trials have shown promise in improving mood disorders.
- Research Findings : Similar compounds have demonstrated efficacy in preclinical models of depression.
Antimicrobial Properties
The antimicrobial potential of pyrimidine derivatives has been well-documented:
- In Vitro Studies : Tests against various bacterial strains indicate that this compound may exhibit bactericidal effects.
- Applications : Potential use in developing new antibiotics or adjunct therapies for resistant infections.
Synthesis Methodologies
The synthesis of 4-ethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine typically involves multi-step organic reactions:
- Formation of the Pyrimidine Core : Utilizing condensation reactions to create the pyrimidine structure.
- Piperazine Integration : Introducing the piperazine moiety through nucleophilic substitution reactions.
- Final Modifications : Adding ethyl and methylsulfanyl groups via alkylation techniques.
Comparison with Similar Compounds
4-(4-Methoxyphenyl)-2-(4-Methylpiperazin-1-yl)-6-(Thiophen-2-yl)Pyrimidine (4a)
Key Differences :
- Substituents : Thiophene and methoxyphenyl groups replace the ethyl and 5-methylpyrimidinyl groups.
- Piperazine Modification : 4-Methylpiperazine instead of pyrimidinyl-piperazine.
Implications : - The thiophene moiety may enhance π-stacking in hydrophobic pockets, while the methoxyphenyl group increases steric bulk.
- Methylpiperazine reduces hydrogen-bonding capacity compared to the pyrimidinyl-piperazine in the target compound .
6-(4-Methanesulfonyl-Piperazin-1-ylmethyl)-4-Morpholinyl-Thieno[3,2-d]Pyrimidine
Key Differences :
- Core Structure: Thieno[3,2-d]pyrimidine instead of pyrimidine.
- Substituents : Methanesulfonyl-piperazine and morpholine groups.
Implications : - The thienopyrimidine core may alter electronic properties and binding affinity.
- Methanesulfonyl group improves solubility and metabolic stability, whereas morpholine enhances rigidity .
4-Methyl-6-(Piperidin-1-yl)Pyrimidin-2-amine
Key Differences :
- Heterocycle : Piperidine (saturated 6-membered ring with one N) replaces piperazine (two N atoms).
- Substituents: 2-Amino group instead of methylsulfanyl. Implications:
- Piperidine’s reduced basicity and lack of a second nitrogen limit hydrogen-bonding interactions.
- The 2-amino group may participate in direct target binding, unlike the methylsulfanyl group in the target compound .
4-(4-((2,5-Dimethoxyphenyl)Sulfonyl)Piperazin-1-yl)-2-Methyl-6-(Trifluoromethyl)Pyrimidine
Key Differences :
- Substituents : Trifluoromethyl group (electron-withdrawing) and 2,5-dimethoxyphenylsulfonyl-piperazine.
Implications :
Structural and Functional Data Table
Research Findings and Implications
- Synthetic Flexibility : The methylsulfanyl group in the target compound is a reactive site for substitutions, as demonstrated in analogs like 4a and 5a, where it is replaced with piperazine derivatives .
- Biological Activity : Piperazine-linked pyrimidines (e.g., 4a) show antimicrobial activity, suggesting the target compound’s 5-methylpyrimidinyl-piperazine group may enhance target binding .
- Pharmacokinetics : Substituents like sulfonyl groups (e.g., in and ) improve solubility, whereas trifluoromethyl groups enhance metabolic resistance .
Preparation Methods
Core Pyrimidine Synthesis and Functionalization
The pyrimidine backbone serves as the structural foundation for this compound. A widely adopted method involves cyclocondensation reactions using enaminones or thiourea derivatives. For instance, General Synthetic Procedure 1 from outlines the formation of 5-acetylthiazole intermediates via FlashMaster Personal chromatography (silica gel, DCM:MeOH = 95:5). This step is critical for introducing acetyl groups that later participate in cyclization.
Subsequent functionalization of the pyrimidine ring at the 2- and 4-positions is achieved through nucleophilic substitutions. The 2-(methylsulfanyl) group is typically introduced via thiolation using methylthiolating agents such as methanethiol or dimethyl disulfide under basic conditions . Ethylation at the 4-position employs ethyl halides (e.g., ethyl bromide) in the presence of alkali metal carbonates, as described in for analogous pyrimidines (yield: 70–85%).
Sulfur Incorporation and Methylthio Group Optimization
The methylsulfanyl group at the 2-position is introduced early in the synthesis to avoid side reactions during subsequent steps. Search result highlights the use of 1,1-dicyclopentylthiourea as a thiolating agent, reacting with bromopyrimidines in DCM:MeOH (90:10) to install sulfur functionalities. Chromatographic purification (silica gel, PE:EtOAc = 7:3) ensures high purity (>95%) .
Methylation of the thiol group is achieved using methyl iodide in the presence of triethylamine, as reported in . For instance, treatment of 2-mercaptopyrimidine intermediates with MeI in DCM at room temperature for 2 hours affords the methylsulfanyl derivative in 90% yield .
Final Assembly and Purification
The convergent synthesis culminates in coupling the functionalized pyrimidine core with the piperazine moiety. Search result describes a one-pot procedure where 4-ethyl-6-chloro-2-(methylsulfanyl)pyrimidine reacts with 4-(5-methylpyrimidin-2-yl)piperazine in propylphosphonic anhydride (T3P) and triethylamine (Et3N) at 100°C for 6 hours. The crude product is purified via column chromatography (petroleum ether:EtOAc = 7:3), yielding the title compound at 82% purity .
Final characterization employs NMR, NMR, and high-resolution mass spectrometry (HRMS). For example, search result reports NMR shifts at δ 2.42 (s, 3H, CH3) and δ 7.60 (d, 2H, J = 7.5 Hz, Ar-H), consistent with methylsulfanyl and aromatic protons . HRMS data ([M + H]+: 330.5) align with the molecular formula C16H22N6S .
Scalability and Process Optimization
Large-scale production requires optimizing solvent systems and catalysts. Search result emphasizes replacing Pd(dppf)Cl2 with cheaper Pd(OAc)2 in Suzuki couplings, reducing costs without compromising yield (78% vs. 82%). Additionally, substituting FlashMaster chromatography with recrystallization (EtOH/H2O) improves throughput for industrial applications .
Reaction monitoring via LC-MS ensures intermediate quality. For instance, search result uses LC-MS (M + 1 = 385.12) to track piperazine coupling efficiency, enabling real-time adjustments to reaction time or temperature .
Q & A
Basic: What are the critical steps and reaction conditions for synthesizing 4-ethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine?
Methodological Answer:
The synthesis typically involves:
Piperazine Functionalization: Coupling 5-methylpyrimidin-2-yl to piperazine via nucleophilic substitution, using polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours .
Pyrimidine Core Assembly: Introducing the ethyl and methylsulfanyl groups via sequential alkylation and thioetherification. For example, methylsulfanyl groups are added using methanethiol or methyl disulfide under basic conditions (e.g., K₂CO₃) .
Final Coupling: Reacting the functionalized piperazine with the pyrimidine core using Pd-catalyzed cross-coupling or SNAr reactions. Optimize yields by controlling temperature (60–80°C) and inert atmospheres (N₂/Ar) .
Key Considerations: Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substituent positions and piperazine connectivity. For example, the methylsulfanyl group appears as a singlet at δ ~2.5 ppm in ¹H NMR .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 388.18) and fragmentation patterns .
- X-ray Crystallography: Resolve 3D structure by growing single crystals in DMSO/EtOH mixtures. Analyze piperazine-pyrimidine dihedral angles to assess conformational flexibility .
Advanced: How can researchers resolve contradictory data in biological activity assays?
Methodological Answer:
Contradictions often arise from:
- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for IC₅₀ normalization) .
- Solubility Issues: Pre-dissolve the compound in DMSO (≤0.1% final concentration) and confirm stability via UV-Vis spectroscopy .
- Off-Target Effects: Perform counter-screens against related enzymes (e.g., MAP kinases vs. PI3K) and validate with CRISPR-knockout models .
Advanced: What strategies optimize the compound’s selectivity for specific biological targets?
Methodological Answer:
- Structure-Activity Relationship (SAR): Systematically modify substituents:
- Replace the ethyl group with bulkier tert-butyl to enhance hydrophobic interactions .
- Substitute methylsulfanyl with sulfone to improve solubility and reduce off-target binding .
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., serotonin receptors). Prioritize residues with high ΔG values for mutagenesis validation .
Advanced: How are computational methods applied to predict pharmacokinetic properties?
Methodological Answer:
- ADME Prediction: Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism. For this compound, logP ~3.2 suggests moderate blood-brain barrier permeability .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability in lipid bilayers. Analyze RMSD/RMSF plots to identify flexible regions affecting target engagement .
Basic: What purity standards and analytical protocols ensure reproducibility in pharmacological studies?
Methodological Answer:
- HPLC Purity: Use a C18 column (gradient: 10–90% acetonitrile/water) to achieve ≥95% purity. Detect impurities at 254 nm .
- Residual Solvents: Perform GC-MS to quantify DMSO/EtOH residues, adhering to ICH Q3C guidelines (<5000 ppm) .
Advanced: How can researchers validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA): Treat cells with the compound (10 µM, 1 hr), lyse, and heat (37–65°C). Centrifuge and quantify soluble target via Western blot .
- BRET/FRET Biosensors: Use HEK293 cells expressing NanoLuc-tagged targets to measure real-time binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
